N-[3-(3-chlorophenyl)-3-hydroxypropyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide
Description
Properties
IUPAC Name |
N-[3-(3-chlorophenyl)-3-hydroxypropyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClFNO2/c20-15-3-1-2-13(12-15)17(23)8-11-22-18(24)19(9-10-19)14-4-6-16(21)7-5-14/h1-7,12,17,23H,8-11H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWKATWCECJFPNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)F)C(=O)NCCC(C3=CC(=CC=C3)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3-chlorophenyl)-3-hydroxypropyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide typically involves multiple steps, starting from commercially available precursors
Cyclopropanation: The cyclopropane ring can be formed using a Simmons-Smith reaction, where a zinc-copper couple and diiodomethane are used to convert an alkene into a cyclopropane.
Substitution Reactions:
Carboxamide Formation: The carboxamide group can be introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclopropanation step and the development of efficient purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[3-(3-chlorophenyl)-3-hydroxypropyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate) or Jones reagent.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2)
Major Products
Oxidation: Formation of a ketone or aldehyde from the hydroxyl group.
Reduction: Formation of an amine from the carboxamide group.
Substitution: Introduction of nitro or halogen groups on the aromatic rings.
Scientific Research Applications
Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific properties, such as high thermal stability or unique electronic characteristics.
Biological Studies: It can be used as a probe to study the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.
Mechanism of Action
The mechanism of action of N-[3-(3-chlorophenyl)-3-hydroxypropyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide would depend on its specific application. In medicinal chemistry, it may act by binding to a specific receptor or enzyme, thereby modulating its activity. The molecular targets and pathways involved would need to be identified through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of cyclopropane carboxamides, many of which act as positive allosteric modulators (PAMs) of metabotropic glutamate receptor subtype 5 (mGluR5). Key structural analogs and their properties are summarized below:
*DFB: (3,3'-Difluorobenzaldazine), a reference mGluR5 PAM.
Key Findings
Substituent Effects on Potency: The 4-fluorophenyl group in 2b confers a 2.3-fold potency increase over DFB, likely due to enhanced hydrophobic interactions or fluorine-mediated electronic effects . Replacement of the fluorophenyl with a chlorophenyl (as in 2c) reduces potency slightly (1.9-fold), suggesting halogen size and electronegativity modulate receptor binding .
Toxicity Considerations :
- Analogs like 1e and 1f exhibit cytotoxicity at concentrations >300 μM, possibly due to off-target effects or metabolic byproducts. The hydroxyl group in the target compound might mitigate this by altering pharmacokinetics .
Synthetic Efficiency :
- Cyclopropane carboxamides are typically synthesized via ring-opening reactions (e.g., ). The diastereomeric ratio (dr 23:1) and yield (78%) reported for similar compounds suggest that substituents on the cyclopropane ring influence stereochemical outcomes and synthetic efficiency .
Notes and Limitations
is the primary source for pharmacological insights, while and provide context on synthesis and structural diversity.
Further studies using tools like AutoDock Vina () could elucidate binding modes and rationalize substituent effects.
Biological Activity
N-[3-(3-chlorophenyl)-3-hydroxypropyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide, a cyclopropane derivative, has garnered attention for its potential biological activities, particularly in cancer therapy and other therapeutic applications. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C24H21ClFNO3
- Molecular Weight : 425.88 g/mol
- CAS Number : 1700622-08-7
The compound features a cyclopropane ring which contributes to its unique electronic properties and biological interactions.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of Cyclopropane Ring : Utilization of α-alkylation reactions with 2-phenyl acetonitrile derivatives.
- Carboxamide Formation : Conversion of cyano groups to carboxylic acids followed by amine coupling reactions.
This method allows for the generation of various derivatives that can be screened for biological activity .
Anticancer Activity
Recent studies have highlighted the anticancer potential of cyclopropane carboxamide derivatives. For example:
- Compounds derived from similar structures showed effective inhibition of cell proliferation in U937 human myeloid leukemia cells without significant cytotoxicity .
- Another study indicated that specific analogs exhibited enhanced cytotoxicity and apoptosis induction in FaDu hypopharyngeal tumor cells, outperforming standard chemotherapeutics like bleomycin .
The biological activity is often attributed to the compound's ability to interact with specific cellular targets:
- Receptor Binding : The compound acts as a ligand for various receptors, including muscarinic acetylcholine receptors, which play roles in cell proliferation and apoptosis resistance .
- Inhibition Studies : Structure-activity relationship studies have shown that modifications in the piperidine moiety can enhance selectivity and inhibition properties against key enzymes involved in cancer progression .
Case Studies
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant inhibition of U937 cell line proliferation with minimal cytotoxic effects. |
| Study 2 | Showed improved efficacy in inducing apoptosis in FaDu cells compared to conventional treatments. |
| Study 3 | Investigated receptor interactions leading to enhanced understanding of the compound's mechanism in cancer therapy. |
Structure-Activity Relationships (SAR)
The SAR analysis indicates that:
- The presence of halogenated phenyl groups enhances binding affinity and biological activity.
- The cyclopropane structure contributes to rigidity, improving interactions with target proteins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
